molecular formula C12H21NO4 B14892152 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid

3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid

Cat. No.: B14892152
M. Wt: 243.30 g/mol
InChI Key: XLCSUFZYBLABPT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is an organic compound with the molecular formula C12H21NO4 This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid typically involves the cyclization of hydroxyalkenes or the hydroalkoxylation of olefins. One common method includes the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes . This reaction can be carried out in room temperature ionic liquids (RTILs) to yield the desired tetrahydropyran derivatives in high yields.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where specific reaction conditions and catalysts are optimized for large-scale production . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-(tetrahydro-2h-pyran-4-carboxamido)butanoic acid is unique due to its specific functional groups and ring structure, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3,3-dimethyl-2-(oxane-4-carbonylamino)butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)9(11(15)16)13-10(14)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

XLCSUFZYBLABPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1CCOCC1

Origin of Product

United States

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